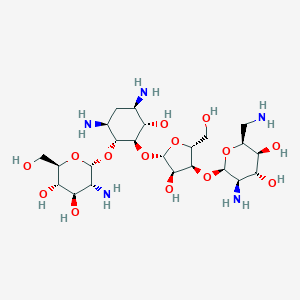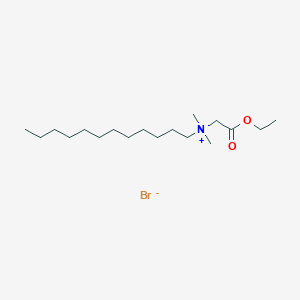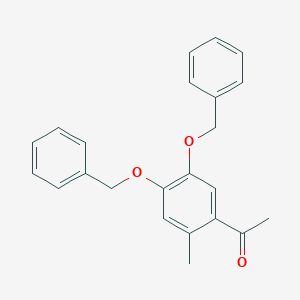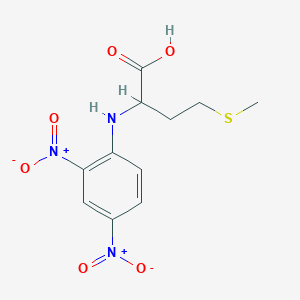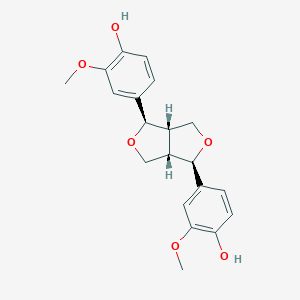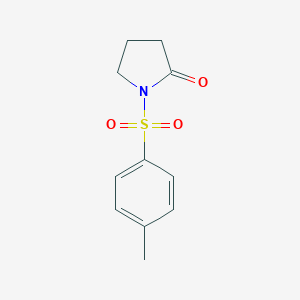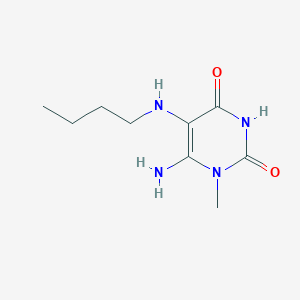
6-Amino-5-butylamino-1-methyluracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-butylamino-1-methyluracil, also known as S-triazine compound, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of uracil and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of 6-Amino-5-butylamino-1-methyluracil is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in plants, leading to their death. It has also been shown to have an effect on the photosynthetic process in plants.
Biochemische Und Physiologische Effekte
Studies have shown that 6-Amino-5-butylamino-1-methyluracil has minimal toxicity and is not harmful to humans or animals. However, it has been shown to have some effects on the liver and kidneys in rats when administered in high doses. It has also been shown to have an effect on the growth and development of plants.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Amino-5-butylamino-1-methyluracil in lab experiments is its low toxicity and high solubility in water. This makes it easy to handle and use in experiments. However, one of the limitations of this compound is its high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for the study of 6-Amino-5-butylamino-1-methyluracil. One area of research could be in the development of new herbicides for use in agriculture. Another area of research could be in the development of new corrosion inhibitors for use in the oil and gas industry. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on plant growth and development.
Conclusion
In conclusion, 6-Amino-5-butylamino-1-methyluracil is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been studied for its herbicidal properties, potential use as a corrosion inhibitor, and effects on plant growth and development. While there are limitations to its use, there are also several potential future directions for the study of this compound.
Synthesemethoden
The most common method of synthesizing 6-Amino-5-butylamino-1-methyluracil is through the reaction of uracil with butylamine and formaldehyde. This method involves the use of a catalyst, such as sulfuric acid or hydrochloric acid, to promote the reaction. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
6-Amino-5-butylamino-1-methyluracil has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of this compound is in the field of agriculture, where it has been shown to have herbicidal properties. It has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Eigenschaften
CAS-Nummer |
131598-63-5 |
|---|---|
Produktname |
6-Amino-5-butylamino-1-methyluracil |
Molekularformel |
C9H16N4O2 |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
6-amino-5-(butylamino)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H16N4O2/c1-3-4-5-11-6-7(10)13(2)9(15)12-8(6)14/h11H,3-5,10H2,1-2H3,(H,12,14,15) |
InChI-Schlüssel |
ZALYXLITGCUJNX-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(N(C(=O)NC1=O)C)N |
Kanonische SMILES |
CCCCNC1=C(N(C(=O)NC1=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



